3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide
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Overview
Description
3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a methyl group, a nitro group, and an oxolan-2-ylmethyl group. Benzamides are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide typically involves the following steps:
Nitration: The introduction of a nitro group onto the benzene ring is achieved through nitration. This is usually done by treating methylbenzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitro-substituted benzene is then subjected to amidation with oxolan-2-ylmethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 3-methyl-4-amino-N-[(oxolan-2-yl)methyl]benzamide.
Substitution: Meta-substituted derivatives of the benzamide.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and oxolan-2-ylmethylamine.
Scientific Research Applications
3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamide core may bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide: Similar structure with a chlorine substituent instead of a methyl group.
N-methyl-4-nitrobenzamide: Lacks the oxolan-2-ylmethyl group.
3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a nitro group.
Uniqueness
3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the oxolan-2-ylmethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-4-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWVSOBXWPMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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